molecular formula C13H20N6O4 B13857445 L-Valacyclovir-d8 Hydrochloride

L-Valacyclovir-d8 Hydrochloride

Cat. No.: B13857445
M. Wt: 332.39 g/mol
InChI Key: HDOVUKNUBWVHOX-SKJDFIQESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valacyclovir-d8 Hydrochloride involves the esterification of acyclovir with L-valine, followed by the incorporation of deuterium atoms. The reaction typically requires the use of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and the reaction conditions include controlled temperature and pH .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Valacyclovir-d8 Hydrochloride is unique due to the incorporation of deuterium atoms, which makes it an ideal internal standard for mass spectrometry. This deuteration provides enhanced stability and allows for precise quantification of L-Valacyclovir in various biological samples .

Properties

Molecular Formula

C13H20N6O4

Molecular Weight

332.39 g/mol

IUPAC Name

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2-amino-2,3,4,4,4-pentadeuterio-3-(trideuteriomethyl)butanoate

InChI

InChI=1S/C13H20N6O4/c1-7(2)8(14)12(21)23-4-3-22-6-19-5-16-9-10(19)17-13(15)18-11(9)20/h5,7-8H,3-4,6,14H2,1-2H3,(H3,15,17,18,20)/i1D3,2D3,7D,8D

InChI Key

HDOVUKNUBWVHOX-SKJDFIQESA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N

Canonical SMILES

CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N

Origin of Product

United States

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